PTP1B Inhibition Potency Comparison
In a direct head-to-head evaluation of 22 compounds isolated from Angelica keiskei stems, xanthoangelol F (compound 5) inhibited PTP1B with an IC₅₀ of 1.67 μg/mL, ranking third in potency among the six active chalcones. This represents a 1.18-fold stronger inhibition than xanthoangelol (IC₅₀ 1.97 μg/mL), a 1.48-fold advantage over 4-hydroxyderricin (IC₅₀ 2.47 μg/mL), and a 2.38-fold advantage over xanthoangelol D (IC₅₀ 3.97 μg/mL). Xanthoangelol E (IC₅₀ 1.43 μg/mL) and the top-ranked xanthoangelol K (IC₅₀ 0.82 μg/mL) were the only more potent congeners in this assay .
1.18-fold more potent than xanthoangelol
| Evidence Dimension | PTP1B inhibitory activity (IC₅₀, μg/mL) |
|---|---|
| Target Compound Data | IC₅₀ = 1.67 μg/mL (xanthoangelol F) |
| Comparator Or Baseline | Xanthoangelol: 1.97 μg/mL; 4-Hydroxyderricin: 2.47 μg/mL; Xanthoangelol D: 3.97 μg/mL; Xanthoangelol E: 1.43 μg/mL; Xanthoangelol K: 0.82 μg/mL |
| Quantified Difference | 1.18-fold more potent than xanthoangelol; 1.48-fold vs. 4-hydroxyderricin; 2.38-fold vs. xanthoangelol D; 1.17-fold less potent than xanthoangelol E |
| Conditions | In vitro PTP1B enzymatic assay; compounds isolated from A. keiskei stems and tested in the same experiment; results reported as IC₅₀ in μg/mL (Li et al., 2015) |
Why This Matters
PTP1B is a validated negative regulator of insulin and leptin signaling; selecting xanthoangelol F over xanthoangelol, 4-hydroxyderricin, or xanthoangelol D provides quantifiably superior target engagement for diabetes and obesity research programs.
- [1] Li JL, Gao LX, Meng FW, Tang CL, Zhang RJ, Li JY, Luo C, Li J, Zhao WM. PTP1B inhibitors from stems of Angelica keiskei (Ashitaba). Bioorg Med Chem Lett. 2015;25(10):2028-2032. View Source
